molecular formula C7H12O B7771114 3-Methylcyclohexanone CAS No. 625-96-7

3-Methylcyclohexanone

Cat. No.: B7771114
CAS No.: 625-96-7
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohexanone: is an organic compound with the molecular formula C7H12O . It is a derivative of cyclohexanone, where a methyl group is attached to the third carbon of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical processes and industrial applications .

Mechanism of Action

Mode of Action

As a ketone, it may undergo nucleophilic addition reactions with various biological targets . For instance, it could potentially form oximes in an essentially irreversible process as the adduct dehydrates .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methylcyclohexanone. For instance, certain conditions may favor the formation of its oxime .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cresol under controlled conditions. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Methylcyclohexanone
  • 4-Methylcyclohexanone
  • Cyclohexanone

Comparison:

Properties

IUPAC Name

3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862256
Record name Cyclohexanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour
Record name 3-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13460
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.919
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.5 [mmHg]
Record name 3-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13460
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

591-24-2, 625-96-7
Record name (RS)-3-Methylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCYCLOHEXANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255L4HTY2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-73.5 °C
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanone
Reactant of Route 2
3-Methylcyclohexanone
Reactant of Route 3
3-Methylcyclohexanone
Reactant of Route 4
Reactant of Route 4
3-Methylcyclohexanone
Reactant of Route 5
3-Methylcyclohexanone
Reactant of Route 6
3-Methylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 3-methylcyclohexanone?

A1: The molecular formula of this compound is C₇H₁₂O, and its molecular weight is 112.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been studied using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR have been used to determine the structure and study the tautomerism of this compound and its derivatives. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the vibrational modes of this compound, particularly the carbonyl stretching frequency, which is sensitive to its chemical environment. [, ]
  • Circular Dichroism (CD): Variable temperature CD spectroscopy has been employed to determine the conformational equilibrium of this compound. []
  • Raman Optical Activity (ROA): ROA spectroscopy, combined with ab initio calculations, has been used to investigate the vibrational modes and chirality of this compound. [, ]
  • Microwave Spectroscopy: This technique has been employed to determine the dipole moment and spectroscopic constants of this compound in the gas phase. []

Q3: What is the conformational preference of this compound?

A3: this compound primarily exists in a chair conformation with the methyl group in the equatorial position, minimizing steric interactions. This has been confirmed by various experimental and computational studies. [, , , ]

Q4: How has computational chemistry been used to study this compound?

A4: Computational studies have been essential in:

  • Calculating rotational strengths and predicting CD spectra to analyze conformational preferences of this compound. []
  • Simulating the statistical correlation between rotation and translation in the liquid state to understand its molecular dynamics. []
  • Investigating the origins of unusual couplets in the ROA spectrum, providing insights into its vibrational characteristics. []
  • Calculating the geometries of this compound included in clathrates, furthering our understanding of host-guest interactions. []

Q5: How has this compound been used in catalytic reactions?

A5: this compound serves as a model substrate in various catalytic reactions, such as:

  • Meerwein-Ponndorf-Verley (MPV) reduction: Studies investigated the diastereoselective reduction of this compound using zirconium alkoxide catalysts, highlighting the influence of catalyst and substrate structure on selectivity. [, ]
  • Asymmetric hydrogenation: Research explored the enantioselective hydrogenation of this compound using chiral catalysts, leading to the production of enantioenriched alcohols. [, ]

Q6: How does the structure of this compound influence its reactivity in these catalytic reactions?

A6: The presence and position of the methyl group in this compound significantly affect its reactivity:

  • Steric hindrance: The methyl group influences the approach of reactants and reagents, impacting the diastereoselectivity of reactions like the MPV reduction. []
  • Electronic effects: The methyl group can inductively affect the electron density of the carbonyl group, influencing its susceptibility to nucleophilic attack in reactions like hydrogenation. []

Q7: How does this compound interact with chiral surfaces and hosts?

A7: this compound exhibits enantiospecific interactions with chiral environments:

  • Chiral metal surfaces: Studies have shown enantiospecific differences in the desorption energies of this compound enantiomers from chiral Cu surfaces. [, , ]
  • Chiral host molecules: Research has demonstrated the enantioselective inclusion of this compound enantiomers within the chiral cavities of host molecules like deoxycholic acid and TETROL. [, ]

Q8: What are the implications of these chiral interactions?

A8: The enantiospecific interactions of this compound have significant implications for:

  • Understanding chiral recognition mechanisms: By studying the interactions of this compound with chiral surfaces and hosts, researchers can gain insights into the fundamental principles governing chiral recognition. [, ]
  • Developing enantioselective separations: The observed enantiospecificity can be exploited for the separation of this compound enantiomers, which is crucial for obtaining enantiopure compounds for various applications. [, ]
  • Designing enantioselective catalysts: Understanding the factors influencing enantiospecificity can aid in the rational design of catalysts that exhibit enhanced enantioselectivity in reactions involving this compound and similar substrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.